molecular formula C21H19N3O2S B2616494 3-(2,5-dimethylphenyl)-2-(2-oxopropylsulfanyl)-5H-pyrimido[5,4-b]indol-4-one CAS No. 887215-80-7

3-(2,5-dimethylphenyl)-2-(2-oxopropylsulfanyl)-5H-pyrimido[5,4-b]indol-4-one

Cat. No. B2616494
CAS RN: 887215-80-7
M. Wt: 377.46
InChI Key: OUFCLIHVZWHMIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5-dimethylphenyl)-2-(2-oxopropylsulfanyl)-5H-pyrimido[5,4-b]indol-4-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylphenyl)-2-(2-oxopropylsulfanyl)-5H-pyrimido[5,4-b]indol-4-one is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. This compound has also been found to induce apoptosis, which is a process of programmed cell death that is important for the prevention of cancer.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. This compound has also been found to induce apoptosis, which is a process of programmed cell death that is important for the prevention of cancer. In addition, it has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2,5-dimethylphenyl)-2-(2-oxopropylsulfanyl)-5H-pyrimido[5,4-b]indol-4-one in lab experiments is its potential use in cancer treatment and the treatment of inflammatory diseases. This compound has been found to have anticancer and anti-inflammatory properties and has been studied for its potential use in the treatment of these diseases. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand the mechanism of action of this compound.

Future Directions

There are several future directions for the study of 3-(2,5-dimethylphenyl)-2-(2-oxopropylsulfanyl)-5H-pyrimido[5,4-b]indol-4-one. One direction is to further study the mechanism of action of this compound. This will help to better understand its potential applications in cancer treatment and the treatment of inflammatory diseases. Another direction is to study the toxicity of this compound in vivo. This will help to determine its safety for use in humans. Additionally, further research is needed to explore the potential use of this compound in combination with other anticancer and anti-inflammatory drugs.

Synthesis Methods

The synthesis of 3-(2,5-dimethylphenyl)-2-(2-oxopropylsulfanyl)-5H-pyrimido[5,4-b]indol-4-one has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-(2-oxopropylsulfanyl)-5H-pyrimido[5,4-b]indol-4-one with 2,5-dimethylphenyl boronic acid in the presence of a palladium catalyst. This method has been found to be efficient and yields the desired product in good yields.

Scientific Research Applications

3-(2,5-dimethylphenyl)-2-(2-oxopropylsulfanyl)-5H-pyrimido[5,4-b]indol-4-one has been studied for its potential applications in scientific research. This compound has been found to have anticancer properties and has been studied for its potential use in cancer treatment. It has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

3-(2,5-dimethylphenyl)-2-(2-oxopropylsulfanyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-12-8-9-13(2)17(10-12)24-20(26)19-18(23-21(24)27-11-14(3)25)15-6-4-5-7-16(15)22-19/h4-10,22H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFCLIHVZWHMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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